2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione
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Overview
Description
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione is a synthetic organic compound with a molecular formula of C14H12ClNO2 . This compound is part of the indane-1,3-dione family, which is known for its versatility and wide range of applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione typically involves the reaction of indane-1,3-dione with appropriate chlorinated and dimethylamino reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis, leading to the inhibition of cancer cell growth . The compound may also interact with enzymes and receptors involved in inflammatory and immune responses, contributing to its anti-inflammatory and antiviral effects .
Comparison with Similar Compounds
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione can be compared with other similar compounds such as:
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and organic electronics.
2-Arylidene-indan-1,3-dione derivatives: These compounds have shown potential as anticancer agents and possess various biological activities.
Indanone derivatives: Known for their use in the design of biologically active compounds, including drugs for the treatment of Alzheimer’s disease and AIDS.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other indane-1,3-dione derivatives .
Properties
IUPAC Name |
2-[(E)-2-chloro-3-(dimethylamino)prop-2-enylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16(2)8-9(15)7-12-13(17)10-5-3-4-6-11(10)14(12)18/h3-8H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKWXWXHALRNDQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=C1C(=O)C2=CC=CC=C2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C1C(=O)C2=CC=CC=C2C1=O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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